5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone
Overview
Description
The compound 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone is a chromanone derivative, which is a class of compounds known for their potential as UV absorbers. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied. For instance, the preparation of 5-hydroxy-7-methoxy-2,2-dimethyl-6-octyl-4-chromanones has been reported, which shares the methoxy and chromanone core with the compound of interest .
Synthesis Analysis
The synthesis of related chromanone derivatives typically starts from phloroglucinol as a starting material. In the case of 5-hydroxy-7-methoxy-2,2-dimethyl-6-octyl-4-chromanones, the synthesis involves the creation of dihydroxy chromanones which are then methoxylated to achieve the desired methoxy substitution . This suggests that a similar approach could be used for the synthesis of 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone, with appropriate modifications to introduce the hydroxybenzyl group.
Molecular Structure Analysis
The molecular structure of chromanone derivatives is often characterized using techniques such as FT-IR, UV-Vis, NMR, MS, elemental analysis, and X-ray diffraction. For example, the crystal structure of a related compound, 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, was determined to belong to the orthorhombic system with specific cell parameters, indicating a well-defined crystalline structure . Similarly, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was elucidated, revealing a triclinic space group and specific bond angles and distances . These analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions.
Chemical Reactions Analysis
The chemical reactivity of chromanone derivatives can be inferred from their functional groups and molecular structure. The presence of hydroxy and methoxy groups can lead to various chemical reactions, such as esterification, etherification, and oxidation. The photostability of these compounds, as seen in the study of 5-hydroxy-7-methoxy-2,2-dimethyl-6-octyl-4-chromanones, is an important property, especially for applications as UV absorbers . The stability against photooxidation is a key factor in determining the suitability of these compounds for practical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromanone derivatives, such as solubility, melting point, and photostability, are influenced by their molecular structure. The introduction of methoxy and hydroxy groups can affect these properties significantly. For instance, the photostability of 5-hydroxy-7-methoxy-2,2-dimethyl-6-octyl-4-chromanones was found to be superior to their dihydroxy counterparts, which is an important consideration for materials designed to resist UV-induced degradation . The crystallographic data provide insights into the density and molecular packing of the compounds, which are relevant for the prediction of their physical state and behavior under different conditions .
Scientific Research Applications
Chemical Constituents and Isolation
Isolation from Plants
Compounds similar to 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone have been isolated from various plants. For instance, homoisoflavonoids resembling this compound were extracted from the bulbs of Pseudoprospero firmifolium, indicating its natural occurrence in certain plant species (Koorbanally et al., 2007).
Characterization of Compounds
Research on similar compounds includes their structural elucidation, as demonstrated in a study where the crystal structure of rac-3-(4-Hydroxybenzyl)chroman-4-one was detailed, helping in understanding the chemical properties of these compounds (Shalini et al., 2013).
Potential Therapeutic Applications
Protection against Glucotoxicity-Induced Apoptosis
A variant of this compound demonstrated protective effects on pancreatic β cells against high glucose-induced apoptosis, suggesting potential therapeutic applications for diabetes-related complications (Park, Seo, & Han, 2019).
Antileukemic and Antimelanoma Activities
Homoisoflavonoids, similar to 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone, showed significant activity against leukemia and melanoma cell lines, highlighting its potential in cancer therapy (Sihra et al., 2020).
Physicochemical Properties
- Structural and Physicochemical Analysis: Studies have been conducted on the structural and physicochemical properties of related compounds, aiding in the understanding of their stability and reactivity. For example, the study of the structural properties of 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Other Applications
- UV-Absorption Properties: Related chromanones have been studied for their UV-absorption properties, indicating potential applications in materials science and photoprotection (Ninagawa, Nakamura, & Matsuda, 1982); (Ninagawa, Iseki, & Matsuda, 1983).
properties
IUPAC Name |
5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-13-7-12(19)14-15(20)10(8-23-17(14)16(13)21)6-9-2-4-11(18)5-3-9/h2-5,7,10,18-19,21H,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALFGMCBICJHPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(CO2)CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127514 | |
Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |
CAS RN |
93078-83-2 | |
Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93078-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 - 174 °C | |
Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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